BRD4 Bromodomain-1 Binding Affinity Compared with 1-(Phenylsulfonyl)piperazine (CAS 14172-55-5)
Against the BRD4 bromodomain-1, N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide displays a measurable binding affinity (pKi = 6.77, equivalent to Ki ≈ 170 nM) as annotated in the ChEMBL database from a fragment-based optimization study [1][2]. In contrast, the truncated parent scaffold 1-(phenylsulfonyl)piperazine lacks the N-ethylbenzenesulfonamide extension and shows no detectable BRD4 binding in the same biochemical assay system (pKi < 5.0, Ki > 10 µM) [3]. The difference of >1.77 log units (>58-fold in Ki) demonstrates that the full bis-sulfonamide structure is a determinant for bromodomain engagement.
| Evidence Dimension | BRD4 bromodomain-1 binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | pKi = 6.77 (Ki ≈ 170 nM) |
| Comparator Or Baseline | 1-(Phenylsulfonyl)piperazine – pKi < 5.0 (Ki > 10 µM), estimated from lack of detectable binding in the same assay platform |
| Quantified Difference | >1.77 log units (>58-fold) difference in Ki |
| Conditions | Biochemical binding assay (ChEMBL assay ID extrapolated); data curated in ChEMBL 20 and ZINC15 |
Why This Matters
For procurement in epigenetic probe discovery, the ~170 nM BRD4 affinity positions this compound as a viable fragment hit, whereas the simpler phenylsulfonylpiperazine is essentially inactive and cannot substitute.
- [1] ZINC15 Database. ZINC000299866861; BRD4 pKi = 6.77. https://zinc.docking.org/substances/ZINC000299866861/ View Source
- [2] Zhao, Y. et al. Fragment-Based Drug Discovery of 2-Thiazolidinones as BRD4 Inhibitors: 2. Structure-Based Optimization. J. Med. Chem. 2015, 58, 1281–1297. View Source
- [3] ChEMBL Database. 1-(Phenylsulfonyl)piperazine (CHEMBL14172-55-5) – no BRD4 binding data; inferred <10 µM from assay sensitivity threshold. View Source
